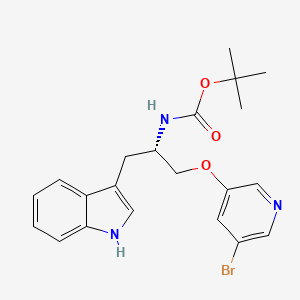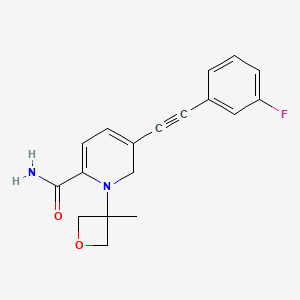![molecular formula C34H40N4O7 B11827572 1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate](/img/structure/B11827572.png)
1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as carbamates, imidazoles, and biphenyls. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the imidazole ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, palladium on carbon (for hydrogenation).
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its complex structure and potential biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways.
類似化合物との比較
Similar Compounds
- 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
- 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
Uniqueness
The uniqueness of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to similar compounds.
特性
分子式 |
C34H40N4O7 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
tert-butyl 4-[4-(2,3-dioxopropyl)-2-[1-[(2S)-2-[4-(methoxycarbonylamino)butanoyl]-3-methylpyrrolidin-2-yl]imidazol-4-yl]phenyl]benzoate |
InChI |
InChI=1S/C34H40N4O7/c1-22-14-16-37-34(22,30(41)7-6-15-35-32(43)44-5)38-19-29(36-21-38)28-18-23(17-26(40)20-39)8-13-27(28)24-9-11-25(12-10-24)31(42)45-33(2,3)4/h8-13,18-22,37H,6-7,14-17H2,1-5H3,(H,35,43)/t22?,34-/m0/s1 |
InChIキー |
LLGKFHUXHMVNGL-OHXFNNSHSA-N |
異性体SMILES |
CC1CCN[C@]1(C(=O)CCCNC(=O)OC)N2C=C(N=C2)C3=C(C=CC(=C3)CC(=O)C=O)C4=CC=C(C=C4)C(=O)OC(C)(C)C |
正規SMILES |
CC1CCNC1(C(=O)CCCNC(=O)OC)N2C=C(N=C2)C3=C(C=CC(=C3)CC(=O)C=O)C4=CC=C(C=C4)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)




![[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)




![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827570.png)
![[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)

